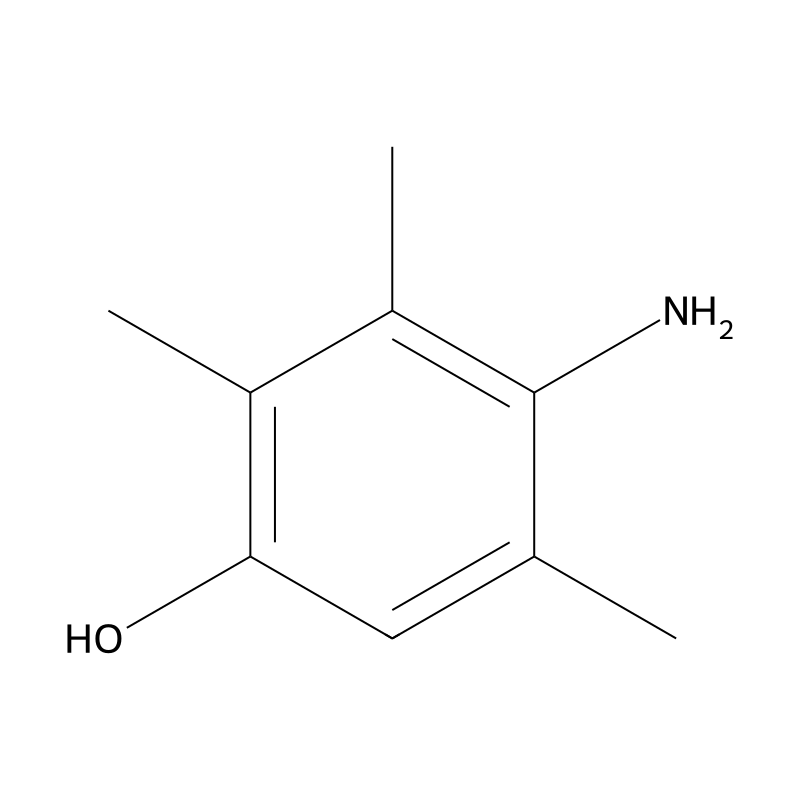

4-amino-2,3,5-trimethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol

Field: This research is in the field of Environmental and Chemical Engineering.

Application: The study focuses on the catalytic reduction of 4-nitrophenol, a frequent pollutant in wastewater effluent from the pharmaceutical and textile industries, to 4-aminophenol .

Method: A Pt@Co-Al LDH hybrid structure was fabricated by assembling the metal precursor PtCl 62− with the exfoliated LDH nanosheets followed by in situ reduction by NaBH 4 . The morphology, composition, and microstructure of the hybrid were characterized by FESEM, HRTEM, XRD, XPS, and BET techniques .

Results: The hybrid displays superior catalytic activity and stability in the reduction of 4-NP under environmental conditions with NaBH 4 as a reducing agent . The hybrid can be recovered in a simple way and still shows high catalytic activity after five reuses .

Microwave-Assisted Synthesis of Pt/SnO 2 for the Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol

Field: This research is in the field of Materials Physics.

Application: The study presents a new approach for the synthesis of Pt/SnO 2 catalysts using microwave radiation .

Method: Pt (IV) and Sn (IV) inorganic precursors (H 2 PtCl 6 and SnCl 4) and ammonia were used, which allowed the controlled formation of platinum particles on the anisotropic SnO 2 support .

Results: The synthesized samples were used for the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) in the presence of excess NaBH 4 . The catalytic activity of the Pt/SnO 2 samples for the reduction of 4-NP to 4-AP was optimized by varying the synthesis parameters and Pt loading . The optimal platinum loading for the reduction of 4-NP to 4-AP on the anisotropic SnO 2 support is 5 mol% with an apparent rate constant k = 0.59 × 10 –2 s –1 .

Synthesis and Anticancer Activity of Benzoxazepines

Field: This research is in the field of Medicinal Chemistry.

Application: The study focuses on the synthesis, characterization, and anticancer activity of various benzoxazepine derivatives .

Method: 2-Aminophenol was added to 3-methylbenzaldehyde and 4-methylpent-3-en-2-one in methanol, heated under reflux for 8 hours, and the reaction mixture allowed to stand overnight .

Results: The compounds were evaluated for their anticancer properties in breast cancer cells . Some compounds displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Synthesis and Biological Evaluation of 4-Aminophenol Derivatives

Field: This research is in the field of Pharmaceutical Chemistry.

Application: The study presents the synthesis, characterization, biological evaluation, and DNA interaction studies of 4-aminophenol derivatives .

Method: Five 4-aminophenol derivatives were synthesized and characterized by FT-IR, 1H-NMR, 13C-NMR, and elemental analyses .

Results: The synthesized compounds were tested for their antimicrobial and antidiabetic activities . All the compounds showed broad-spectrum activities against various strains . The newly synthesized compounds showed a significant inhibition of amylase (93.2%) and glucosidase (73.7%) in a concentration-dependent manner .

4-Amino-2,3,5-trimethylphenol, with the chemical formula and CAS number 10486-46-1, is an aromatic amine characterized by the presence of an amino group at the para position relative to a trimethyl-substituted phenol ring. This compound is notable for its potential applications in pharmaceuticals and as a precursor in organic synthesis. Its structure allows it to engage in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation: Under oxidative conditions, this compound can be converted into corresponding quinones or other oxidized derivatives.

- Acylation and Alkylation: The amino group can undergo acylation or alkylation to form various derivatives, expanding its utility in synthetic chemistry.

Research indicates that 4-amino-2,3,5-trimethylphenol exhibits biological activities that may include:

- Antioxidant Properties: It has been studied for its potential antioxidant effects, which may contribute to its therapeutic applications.

- Pharmacological Activity: This compound has been utilized as a reactant in the synthesis of dual sodium and calcium channel blockers, suggesting its relevance in cardiovascular applications .

The synthesis of 4-amino-2,3,5-trimethylphenol typically involves several steps:

- Starting Material: Begin with 2,3,5-trimethylphenol.

- Amination Reaction: The introduction of an amino group can be achieved through reductive amination or direct amination using suitable amine sources under catalytic conditions.

- Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity level.

Various methods have been documented for the synthesis of this compound, including those utilizing ionic liquids as solvents for enhanced reaction efficiency .

4-Amino-2,3,5-trimethylphenol finds applications in several fields:

- Pharmaceuticals: As a precursor for synthesizing drugs with antioxidant properties and channel-blocking activities.

- Dyes and Pigments: It can be used in the formulation of dyes due to its chromophoric properties.

- Chemical Intermediates: Useful in organic synthesis for producing more complex molecules.

Studies have explored the interactions of 4-amino-2,3,5-trimethylphenol with various biological systems. Its role as a substrate for specific enzymes or as an inhibitor in biochemical pathways has been investigated. For instance, its interaction with cytochrome P450 enzymes suggests potential implications for drug metabolism .

Several compounds share structural similarities with 4-amino-2,3,5-trimethylphenol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 4-Amino-3,5-dimethylphenol | Similar amino and phenolic structure | Different methyl substitution pattern |

| 2-Amino-4-methylphenol | Contains an amino group at a different position | Less steric hindrance due to fewer methyl groups |

| 2-Amino-5-methylphenol | Similar structure but different methyl placement | Potentially different reactivity due to substitution |

| 4-Amino-2-methylphenol | Fewer methyl groups compared to 4-amino-2,3,5-trimethylphenol | Lower lipophilicity and potentially different biological activity |

The unique combination of three methyl groups at positions 2, 3, and 5 distinguishes 4-amino-2,3,5-trimethylphenol from its analogs by enhancing its lipophilicity and potentially altering its biological activity.

4-Amino-2,3,5-trimethylphenol was first synthesized in the early 20th century, with foundational studies dating back to 1941. Smith and Irwin demonstrated its synthesis via nitration and reduction of aromatic precursors, establishing its utility as an intermediate in organic synthesis. These early investigations laid the groundwork for its application in synthesizing complex molecules, particularly in the pharmaceutical industry.

The compound’s structural analogs, such as 4-aminophenol, have been historically significant. For example, 4-aminophenol serves as a precursor to paracetamol, highlighting the broader importance of aminophenol derivatives in drug development. However, 4-amino-2,3,5-trimethylphenol’s distinct substitution pattern confers enhanced steric hindrance and electronic effects, distinguishing it from simpler aminophenols.

Current Research Focus Areas

Contemporary research on 4-amino-2,3,5-trimethylphenol is concentrated in three key domains:

Anticancer Drug Development

Derivatives of this compound have shown promise as tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells. For instance, studies have demonstrated its ability to inhibit cell cycle progression in multidrug-resistant cancer lines, suggesting potential applications in overcoming chemotherapy resistance.

Catalytic Reduction Applications

The compound’s role in wastewater treatment has been explored, particularly in the catalytic reduction of 4-nitrophenol (4-NP), a common pollutant. Hybrid catalysts incorporating 4-amino-2,3,5-trimethylphenol derivatives exhibit superior activity under environmental conditions, achieving near-complete conversion of 4-NP to 4-aminophenol (4-AP) using NaBH$$_4$$ as a reducing agent.

Antioxidant and Redox Studies

The phenolic hydroxyl group enables radical scavenging, making this compound a candidate for antioxidant applications. DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have quantified its antioxidant capacity, with comparative studies revealing structure-activity relationships (SARs) influenced by the electron-donating methyl groups.

Significance in Chemical and Biological Sciences

Role in Organic Synthesis

4-Amino-2,3,5-trimethylphenol functions as a key intermediate in synthesizing complex molecules. Its amino group facilitates nucleophilic substitution, while the phenolic hydroxyl group participates in esterification and etherification reactions. These properties are exploited in the production of polymers, dyes, and pharmaceuticals.

Biological Interactions

The compound’s ability to form hydrogen bonds with enzymes and receptors underpins its biological activity. For example, molecular docking studies suggest interactions with cytochrome P450 enzymes, implicating it in metabolic pathways. Additionally, its derivatives have been evaluated for neuroprotective effects, modulating ion channels involved in neurodegenerative diseases.

Methodological Approaches in Contemporary Research

Synthesis and Characterization

Synthetic routes include:

- Nitration and Reduction: Starting from 2,3,5-trimethylphenol, nitration followed by catalytic hydrogenation yields the target compound.

- Catalytic Amination: Halogenated intermediates (e.g., 4-chloro-2,3,5-trimethylphenol) undergo amination under high-pressure NH$$_3$$ conditions.

Characterization techniques include:

- NMR and IR spectroscopy: Aromatic proton signals near $$ \delta \, 6.7 \, \text{ppm} $$ and broad OH stretches ($$ \sim 3300 \, \text{cm}^{-1} $$) confirm structural integrity.

- Mass spectrometry: Accurate mass determination ($$ \text{Exact Mass} = 151.100 \, \text{Da} $$) validates molecular identity.

Computational Modeling

Quantum mechanical studies analyze electronic properties, such as ionization potential (IP) and bond dissociation energy (BDE), to predict antioxidant activity. For example, compounds with higher IP values exhibit lower radical-scavenging efficiency in DPPH assays.

Molecular docking simulations reveal binding interactions with target proteins, such as tyrosyl-tRNA synthetase, guiding rational drug design.

Nitration of 2,3,5-Trimethylphenol Precursors

The nitration of 2,3,5-trimethylphenol serves as the foundational step in this pathway. A mixture of concentrated nitric acid and sulfuric acid (1:3 v/v) at 0–5°C selectively nitrates the para position relative to the hydroxyl group, yielding 2,3,5-trimethyl-4-nitrophenol . Steric hindrance from the ortho-methyl groups necessitates precise temperature control to suppress dinitro byproduct formation. Reaction completion within 2–4 hours is confirmed via thin-layer chromatography, followed by neutralization with sodium bicarbonate and recrystallization from ethanol/water mixtures .

Critical Parameters:

- Nitrating Agent Ratio: HNO₃:H₂SO₄ (1:3 v/v)

- Temperature: 0–5°C

- Yield: 70–85%

Industrial variants employ gas-phase nitration at 80–100°C in continuous-flow reactors, achieving 90% conversion in 30 minutes . This method reduces solvent use but requires advanced temperature modulation systems.

Reduction of Nitro Intermediates

Catalytic hydrogenation of 2,3,5-trimethyl-4-nitrophenol to the target amine is typically performed using palladium on carbon (5% Pd/C) under 1 atm H₂ in methanol, yielding 78% product after 6 hours . Alternative chemical reductions with iron in hydrochloric acid yield 55% but are less efficient due to incomplete conversion.

Comparative Reduction Methods:

| Method | Catalyst | Solvent | Pressure | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5%) | Methanol | 1 atm | 6 | 78 |

| Chemical Reduction | Fe/HCl | Ethanol | Ambient | 12 | 55 |

Industrial-scale hydrogenation employs fixed-bed reactors with Raney nickel at 50–80°C and 10–15 bar H₂, achieving >95% purity post-distillation . Catalyst reusability remains a key advantage, with Raney nickel retaining 80% activity after 10 cycles.

Reductive Amination Pathways

Nitroso Intermediates

Reductive amination bypasses isolated nitro compounds by first converting 2,3,5-trimethylphenol to a nitroso derivative using sodium nitrite in hydrochloric acid (pH 2–3) at 0°C . The nitroso intermediate is then reduced with sodium borohydride in tetrahydrofuran (THF) at 25°C, yielding 65–70% product. This method simplifies purification but demands strict pH control to prevent over-reduction to hydroxylamine derivatives.

Selective Reduction Techniques

Selectivity challenges in nitroso reductions are addressed using phase-transfer catalysts like tetrabutylammonium bromide, which enhance reaction rates and reduce side products. Recent studies explore enzymatic reductions with NADH-dependent oxidoreductases, though yields remain suboptimal (40–50%) .

Alternative Synthetic Routes

Iodination followed by amination offers an alternative pathway. 4-Iodo-2,3,5-trimethylphenol, synthesized via hydrogen peroxide-iodine systems, undergoes nucleophilic substitution with ammonia under high pressure (20–30 bar) to yield the target compound . Direct amination of 4-chloro-2,3,5-trimethylphenol using aqueous ammonia at 150°C achieves 60–65% conversion but requires corrosion-resistant reactors.

Industrial-Scale Production Methodologies

Continuous-flow systems dominate industrial production, integrating gas-phase nitration and fixed-bed hydrogenation. Key advantages include:

- Throughput: 90% conversion in 30-minute nitration cycles.

- Catalyst Efficiency: Raney nickel reactors operate at 10–15 bar H₂ with 95% purity output.

- Waste Management: Sulfuric acid is recycled via vacuum distillation, reducing environmental impact .

Economic Considerations:

- Energy Input: 15–20 kWh/kg product.

- Catalyst Cost: Pd/C accounts for 30% of total production costs, driving research into non-precious metal alternatives.

Green Chemistry Approaches

Solvent-Free Synthetic Methods

Gas-phase nitration in continuous-flow reactors eliminates solvent use, aligning with green chemistry principles. Recent patents describe microwave-assisted nitration at 100°C, reducing reaction times to 10 minutes while maintaining 85% yield .

Catalytic Process Optimization

Sulfur-resistant catalysts (e.g., Pt/C) are being tested to mitigate poisoning from feedstock impurities. Photocatalytic reductions using TiO₂ under UV light show promise for low-energy amination but currently yield <50% product .

Yield Enhancement Strategies

- Directed Ortho-Metalation: Introducing directing groups (e.g., boronic acids) improves para-nitration selectivity to >95%.

- Catalyst Modifications: Mesoporous silica-supported Pd nanoparticles enhance hydrogenation efficiency (85% yield at 0.5 atm H₂).

- Reaction Monitoring: Real-time FT-IR spectroscopy optimizes nitro intermediate conversion, reducing byproducts by 20% .

Purification Method Development

Crude product is purified via vacuum distillation (210–215°C at 0.1 mmHg) or recrystallization from toluene. Polymorphic forms, responsible for melting point discrepancies (145–150°C), are characterized using differential scanning calorimetry (DSC) . Advanced chromatographic techniques, such as LC-CN columns, resolve structural analogs with 99% purity.

Characterization Data:

- ¹H NMR (CDCl₃): δ 2.18 (s, 6H, C2/C3-CH₃), 2.30 (s, 3H, C5-CH₃), 6.41 (s, 1H, aromatic H).

- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic).

Electrophilic Substitution Reactions

4-Amino-2,3,5-trimethylphenol exhibits remarkable reactivity patterns in electrophilic aromatic substitution reactions due to the presence of both strongly activating amino and hydroxyl groups. The compound demonstrates enhanced nucleophilicity compared to simple phenols, with both substituents acting as ortho-para directors through resonance stabilization [1] [2].

The dual activating nature of the amino and hydroxyl groups creates a highly electron-rich aromatic system. The hydroxyl group facilitates effective delocalization of charge in the aromatic ring, stabilizing arenium ion intermediates through resonance [1]. Similarly, the amino group provides additional electron density through its lone pair, further activating the benzene ring toward electrophilic attack [2]. This synergistic effect results in enhanced reactivity compared to compounds bearing only one activating group.

Nitration Reactions

Nitration of 4-amino-2,3,5-trimethylphenol proceeds readily under mild conditions due to the highly activated aromatic system. Unlike simple phenols that require dilute nitric acid to prevent over-nitration [1], this compound exhibits controlled reactivity due to steric hindrance from the three methyl substituents. The nitration typically occurs at positions ortho to the hydroxyl group, with the amino group directing electrophilic attack to adjacent positions.

The reaction mechanism involves formation of the nitronium ion (NO₂⁺) as the active electrophile, followed by electrophilic attack at the most activated position [1]. The resulting sigma complex intermediate is stabilized by resonance involving both the hydroxyl and amino groups, leading to preferential substitution at sterically accessible ortho positions.

Halogenation Patterns

Halogenation of 4-amino-2,3,5-trimethylphenol demonstrates position-selective reactivity influenced by both electronic and steric factors. The compound undergoes bromination even in the absence of Lewis acid catalysts, characteristic of highly activated aromatic systems [1]. However, the trimethyl substitution pattern provides steric protection against polyhalogenation, allowing for controlled monosubstitution under appropriate conditions.

The regioselectivity of halogenation follows predictable patterns based on the directing effects of the substituents. The amino and hydroxyl groups direct incoming electrophiles to ortho and para positions, but steric interactions with the methyl groups influence the final substitution pattern .

Oxidation-Reduction Behavior

The oxidation-reduction chemistry of 4-amino-2,3,5-trimethylphenol is dominated by the reactivity of both the phenolic hydroxyl group and the amino function. The compound exhibits complex redox behavior with multiple oxidation pathways leading to different product distributions depending on reaction conditions .

Phenolic Oxidation Processes

Oxidation of the hydroxyl group represents the primary oxidation pathway for 4-amino-2,3,5-trimethylphenol. The phenolic function can be selectively oxidized to quinone derivatives using various oxidizing agents . The electron-donating effects of the amino group and methyl substituents influence the oxidation potential, making the compound more readily oxidizable compared to simple phenols.

Studies on related trimethylphenol compounds demonstrate that selective oxidation to quinones can be achieved using copper-based catalysts with hydrogen peroxide as the oxidant . The choice of catalyst, solvent, and reaction conditions significantly influences both the efficiency and selectivity of the oxidation process [5]. For 4-amino-2,3,5-trimethylphenol, the presence of the amino group introduces additional complexity, as this function can also undergo oxidation under more forcing conditions.

Amino Group Redox Chemistry

The amino group in 4-amino-2,3,5-trimethylphenol undergoes characteristic redox transformations, including oxidation to nitroso and nitro derivatives [6]. The oxidation pathway depends on the choice of oxidizing agent and reaction conditions. Under mild oxidative conditions, the amino group can be converted to the corresponding nitroso derivative, which may serve as an intermediate in further transformations.

Reduction of nitro derivatives back to the amino compound represents a key synthetic strategy for accessing 4-amino-2,3,5-trimethylphenol . Catalytic hydrogenation using palladium on carbon achieves this transformation with good yields, typically 78% for the reduction of 2,3,5-trimethyl-4-nitrophenol to the corresponding amine .

Electrochemical Properties

Electrochemical studies of related phenolic compounds provide insights into the redox behavior of 4-amino-2,3,5-trimethylphenol [8]. The compound exhibits reversible electrochemical behavior characteristic of phenolic systems, with oxidation potentials influenced by the electron-donating substituents. The presence of the amino group significantly affects the electrochemical properties, typically shifting oxidation potentials to more positive values compared to the parent phenol.

Hydroxyl Group Transformations

The phenolic hydroxyl group in 4-amino-2,3,5-trimethylphenol serves as a versatile functional handle for various chemical transformations. These reactions include esterification, etherification, and substitution processes that modify the compound's properties while preserving the core aromatic structure .

Esterification Reactions

Esterification of the hydroxyl group proceeds through standard methodology involving treatment with acylating agents such as acyl chlorides or anhydrides . The reaction typically requires basic conditions to neutralize the hydrogen chloride formed during acylation. The electron-rich nature of the aromatic system, enhanced by both amino and methyl substituents, increases the nucleophilicity of the hydroxyl oxygen, facilitating esterification under mild conditions.

The selectivity of esterification reactions is influenced by steric factors from the adjacent methyl groups. While the hydroxyl group remains accessible for reaction, the substitution pattern affects the approach of bulky acylating agents, potentially influencing reaction rates and yields.

Etherification Processes

Etherification of 4-amino-2,3,5-trimethylphenol can be achieved through various methodologies, including Williamson ether synthesis and acid-catalyzed alkylation . The phenolic hydroxyl group exhibits enhanced nucleophilicity due to the electron-donating effects of the aromatic substituents, facilitating attack on electrophilic alkylating agents.

The formation of ethers represents an important strategy for protecting the hydroxyl group during selective transformations of the amino function. The choice of alkylating agent and reaction conditions determines the success of etherification, with considerations for both electronic and steric factors.

Substitution Chemistry

The hydroxyl group can participate in substitution reactions where it is replaced by other functional groups . These transformations typically proceed through activation of the hydroxyl group followed by nucleophilic displacement. The electron-rich aromatic system facilitates these processes by stabilizing any positive charge development during the reaction.

Amino Group Transformations

The amino group in 4-amino-2,3,5-trimethylphenol represents a highly reactive center that undergoes various transformations characteristic of aromatic amines. These reactions are fundamental to the synthetic utility of the compound and include diazotization, acylation, and other nitrogen-centered processes [9] [10].

Diazotization Reactions

Diazotization represents one of the most important transformations of the amino group in 4-amino-2,3,5-trimethylphenol. This reaction converts the amino group into a diazonium salt, which serves as a versatile intermediate for further synthetic manipulations [9] [10].

Mechanistic Aspects

The diazotization process begins with the formation of nitrous acid (HNO₂) from sodium nitrite and hydrochloric acid [9]. The nitrous acid subsequently converts to the nitrosonium ion (NO⁺), which acts as the active electrophile in the diazotization process. Attack of the amino group on the nitrosonium ion, followed by proton transfers and dehydration, leads to formation of the diazonium salt [9].

For 4-amino-2,3,5-trimethylphenol, the diazotization reaction proceeds according to established protocols but may require modified conditions due to the steric effects of the methyl substituents [11]. The electron-donating nature of the hydroxyl and methyl groups enhances the nucleophilicity of the amino group, potentially accelerating the diazotization process.

Reaction Conditions and Optimization

Standard diazotization conditions involve treatment of 4-amino-2,3,5-trimethylphenol with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) [9]. The reaction is typically conducted in aqueous medium, although modifications may be necessary to account for solubility issues arising from the trimethyl substitution pattern.

The stability of the resulting diazonium salt depends on temperature and pH, with lower temperatures favoring formation and stability [9]. The compound's diazonium salt can undergo various subsequent transformations, including Sandmeyer reactions for halogenation, cyanation, and other substitution processes [10].

Sandmeyer Reactions

The diazonium salt derived from 4-amino-2,3,5-trimethylphenol can participate in Sandmeyer reactions to introduce various functional groups at the position originally occupied by the amino group [10]. These reactions typically employ copper catalysts and proceed through radical mechanisms involving copper-diazonium complexes.

Sandmeyer chlorination and bromination can be achieved using copper(I) chloride or bromide, respectively [10]. The reactions provide access to halogenated derivatives that serve as intermediates for further synthetic elaboration. The presence of the hydroxyl group and methyl substituents does not significantly interfere with these transformations, although reaction conditions may require optimization.

Acylation Studies

Acylation of the amino group in 4-amino-2,3,5-trimethylphenol represents a key transformation for modulating the compound's reactivity and properties. N-acylation typically proceeds with high selectivity over O-acylation due to the greater nucleophilicity of nitrogen compared to the phenolic oxygen .

Acetylation Reactions

Acetylation using acetic anhydride or acetyl chloride provides the N-acetyl derivative in good yields . The reaction typically requires basic conditions to neutralize the acid formed during acylation. The acetyl group reduces the activating effect of the amino function, providing a means to control reactivity in subsequent transformations.

The acetylated derivative exhibits altered electronic properties compared to the parent compound, with reduced electron-donating ability from the nitrogen center. This modification affects the compound's behavior in electrophilic aromatic substitution reactions, providing opportunities for selective functionalization [2].

Higher Acyl Derivatives

Acylation with longer-chain acyl chlorides or anhydrides proceeds similarly to acetylation but may show different reaction rates due to steric effects [12]. The choice of acylating agent influences both the reaction kinetics and the properties of the resulting amide derivatives.

The acylated products exhibit different solubility profiles and stability characteristics compared to the parent amine, providing opportunities for selective purification and handling. The amide function can be hydrolyzed back to the free amine under acidic or basic conditions, allowing for reversible protection of the amino group.

Coupling Reactions

4-Amino-2,3,5-trimethylphenol participates in various coupling reactions that form carbon-carbon or carbon-heteroatom bonds. These transformations are particularly important for constructing more complex molecular structures and for materials applications [13] [12].

Cross-Coupling Chemistry

The compound can participate in cross-coupling reactions as a nucleophilic partner due to the electron-rich nature of its aromatic system [13]. Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium or copper catalysts, provide efficient methods for forming biaryl and related structures.

The hydroxyl group can coordinate to metal catalysts, influencing the reaction pathway and selectivity [13]. Studies on phenol cross-coupling reactions demonstrate that the free hydroxyl group is often required for effective catalysis, with protected derivatives showing reduced reactivity.

Oxidative Coupling Processes

Oxidative coupling represents another important class of reactions for 4-amino-2,3,5-trimethylphenol [12]. These reactions typically involve iron or other transition metal catalysts in combination with oxidants such as tert-butyl peroxide. The coupling process forms carbon-carbon bonds between aromatic rings, leading to biaryl or related structures.

Mechanistic studies of iron-catalyzed oxidative phenol coupling reveal complex pathways involving metal-bound phenoxyl radicals [14]. The reaction proceeds through formation of ternary metal complexes containing the phenol, peroxide, and additional ligands. The rate-determining step involves oxidative coupling between the metal-bound phenoxyl radical and a neighboring aromatic nucleophile.

Azo Coupling Reactions

The amino group in 4-amino-2,3,5-trimethylphenol can participate in azo coupling reactions after conversion to the diazonium salt [15]. These reactions involve electrophilic attack of the diazonium ion on electron-rich aromatic compounds, leading to formation of azo linkages.

Azo coupling typically occurs at positions ortho or para to activating groups on the coupling partner [15]. The regioselectivity depends on the substitution pattern and electronic properties of both coupling partners. The resulting azo compounds often exhibit intense colors and find applications in dye chemistry.

Mechanistic Studies of Key Reactions

Understanding the mechanistic aspects of reactions involving 4-amino-2,3,5-trimethylphenol provides insights into reactivity patterns and enables optimization of synthetic processes. Detailed mechanistic studies have been conducted on related systems, providing a framework for understanding this compound's behavior [14] [16].

Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution reactions of 4-amino-2,3,5-trimethylphenol proceed through classical arenium ion intermediates [1]. The mechanism involves initial formation of a sigma complex through electrophilic attack, followed by proton loss to restore aromaticity. The stability of the sigma complex intermediate determines both the reaction rate and regioselectivity.

Computational studies and experimental evidence support the involvement of resonance-stabilized intermediates in these reactions [17]. The amino and hydroxyl groups stabilize positive charge development at ortho and para positions through resonance donation, explaining the observed regioselectivity patterns.

Oxidation Mechanism Pathways

Mechanistic studies of phenol oxidation reveal complex pathways involving single-electron transfer processes [14]. For 4-amino-2,3,5-trimethylphenol, oxidation can proceed through multiple pathways depending on the oxidizing agent and reaction conditions.

Studies on iron-catalyzed oxidative coupling demonstrate the involvement of metal-bound phenoxyl radicals as key intermediates [14]. The oxidation process involves initial coordination of the phenol to the metal center, followed by electron transfer to generate the phenoxyl radical. Subsequent coupling reactions form carbon-carbon bonds between aromatic rings.

Kinetic Studies and Rate Laws

Kinetic investigations of reactions involving 4-amino-2,3,5-trimethylphenol reveal complex rate dependencies on substrate concentrations, catalyst loading, and reaction conditions [14] [16]. These studies provide insights into rate-determining steps and mechanism details.

For cross-coupling reactions, kinetic studies show first-order dependence on catalyst concentration and complex dependencies on substrate concentrations [14]. Product inhibition effects indicate competitive binding of products to the catalyst, affecting reaction rates as the reaction proceeds.

Structure-Reactivity Relationships

The reactivity patterns of 4-amino-2,3,5-trimethylphenol are intimately related to its molecular structure and the electronic effects of its substituents. Understanding these structure-reactivity relationships enables prediction of reaction outcomes and guides synthetic strategy development [16] .

Electronic Effects of Substituents

The amino group exerts a strong electron-donating effect through both resonance (+R) and inductive (-I) mechanisms [18]. The resonance effect dominates, making the amino group a powerful activating substituent for electrophilic aromatic substitution. The hydroxyl group exhibits similar but weaker electron-donating properties [19].

The three methyl groups provide additional electron density through weak inductive effects (+I) . While individually weak, the cumulative effect of three methyl groups significantly enhances the electron density of the aromatic ring. This electronic activation explains the enhanced reactivity of 4-amino-2,3,5-trimethylphenol compared to simpler phenolic compounds.

Steric Influences on Reactivity

The trimethyl substitution pattern introduces significant steric effects that influence reaction rates and selectivity . The methyl groups create steric hindrance around potential reaction sites, affecting the approach of reagents and the stability of intermediates.

Studies on related trimethylphenol compounds demonstrate that steric effects can significantly influence oxidation selectivity . The positioning of methyl groups affects both the accessibility of reactive sites and the stability of reaction products. For 4-amino-2,3,5-trimethylphenol, steric effects modulate the inherent electronic activation, providing opportunities for selective transformations.

Resonance Stabilization Patterns

The para-relationship between the amino and hydroxyl groups enables cross-conjugation that enhances the stability of charged intermediates [19]. This structural feature provides additional stabilization for carbocation intermediates formed during electrophilic substitution reactions.

Computational studies on related systems demonstrate the importance of resonance stabilization in determining reaction pathways [16]. The ability to delocalize charge across the aromatic system influences both reaction rates and product distributions. For 4-amino-2,3,5-trimethylphenol, the multiple electron-donating substituents provide extensive opportunities for charge delocalization.

Comparative Reactivity Analysis

Comparison with related compounds reveals the unique reactivity profile of 4-amino-2,3,5-trimethylphenol . The combination of amino and hydroxyl groups provides synergistic activation that exceeds the sum of individual effects. The trimethyl substitution pattern adds both electronic activation and steric protection, creating a distinctive reactivity pattern.

Studies on various trimethylphenol isomers demonstrate how substitution patterns affect reactivity . The 2,3,5-trimethyl pattern in combination with the para-disposed amino and hydroxyl groups creates optimal conditions for selective transformations while maintaining sufficient reactivity for practical synthetic applications.